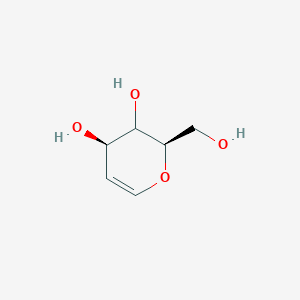

d-Glucal

説明

特性

CAS番号 |

13265-84-4 |

|---|---|

分子式 |

C6H10O4 |

分子量 |

146.14 g/mol |

IUPAC名 |

(2R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol |

InChI |

InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6?/m1/s1 |

InChIキー |

YVECGMZCTULTIS-QYRBDRAASA-N |

異性体SMILES |

C1=CO[C@@H]([C@H]([C@@H]1O)O)CO |

正規SMILES |

C1=COC(C(C1O)O)CO |

他のCAS番号 |

13265-84-4 |

ピクトグラム |

Irritant |

同義語 |

1,5-Anhydro-2-deoxy-D-arabinohex-1-enitol; 1,2-Dideoxy-D-arabinohex-1-enopyranose; Glucal; D-(+)-Glucal; |

製品の起源 |

United States |

準備方法

Stepwise Reaction Mechanism

-

Acetylation of D-Glucose :

D-Glucose (2.77 mmol) is treated with acetic anhydride (1.5 mL) and catalytic perchloric acid (HClO₄) in dichloromethane (DCM) at 0°C for 30 minutes. This yields 2,3,4,6-tetra-O-acetyl-D-glucose, confirmed by TLC (2:1 petroleum hexane–ethyl acetate). -

Bromination at C-1 :

The acetylated intermediate is reacted with HBr in acetic acid (1 mL) at 0°C, followed by stirring at room temperature for 6 hours. This produces 1-bromo-2,3,4,6-tetra-O-acetyl-D-glucose, isolated via ethyl acetate extraction and sodium bicarbonate washing. -

Zinc-Mediated Elimination :

The brominated compound undergoes elimination using zinc dust (12.5 mmol) and sodium dihydrogen phosphate (NaH₂PO₄, 38.44 mmol) in DCM. After 3 hours, the reaction mixture is purified by silica gel chromatography (4:1→2:1 petroleum hexane–ethyl acetate), yielding tri-O-acetyl-D-glucal. -

Deprotection to this compound :

Tri-O-acetyl-D-glucal is deacetylated using sodium methoxide (2.196 mmol) in methanol at room temperature for 20 minutes. The final product, this compound, is obtained after resin removal and solvent evaporation.

Key Parameters :

-

Temperature control (0°C for acetylation/bromination; room temperature for elimination).

-

Stoichiometric excess of zinc (5:1 Zn:substrate ratio) ensures complete elimination.

Alternative Approaches and Modifications

Ferrier Rearrangement for Functionalized Derivatives

Tri-O-acetyl-D-glucal can be further functionalized via Ferrier rearrangement. For example, propan-2-ol and boron trifluoride diethyl etherate (BF₃·Et₂O) facilitate nucleophilic displacement at C-1, generating 2,3-unsaturated glycosides. While this method primarily targets derivatives, it underscores this compound’s versatility as a synthetic building block.

Analytical Characterization and Quality Control

Chromatographic Validation

Spectroscopic Confirmation

-

¹H NMR : Tri-O-acetyl-D-glucal exhibits characteristic signals at δ 5.45 (H-1), 4.90 (H-2), and 2.10–2.05 (acetyl groups).

-

IR Spectroscopy : Stretching vibrations at 1740 cm⁻¹ (C=O) and 1650 cm⁻¹ (C=C) confirm acetylation and elimination.

Industrial and Environmental Considerations

Scalability Challenges

Green Chemistry Innovations

Recent efforts explore ionic liquids as solvents and catalytic zinc nanoparticles to enhance atom economy. These modifications aim to reduce waste generation by 30–40% compared to traditional methods.

Applications in Modern Synthesis

This compound’s utility extends to:

-

Polymer Chemistry : Ring-opening polymerization (ROP) of this compound-based carbonates yields functional polycarbonates with Tg ≈ 69°C and degradation temperatures >190°C.

-

Glycoside Synthesis : 2-Deoxy-N-glycosides derived from this compound show inhibitory activity against Nav1.7 sodium channels, highlighting biomedical relevance .

化学反応の分析

Types of Reactions:

Electrophilic Addition:

Glycosylation: It is commonly used as a glycosylation donor in the synthesis of oligosaccharides.

Radical Reactions: Catalytic radical methods can functionalize the double bond of d-Glucal, providing access to a variety of glycoside derivatives.

Common Reagents and Conditions:

Electrophilic Addition: Halogens, epoxides, and nitrogen sources under appropriate conditions.

Glycosylation: Various glycosyl donors and acceptors in the presence of catalysts.

Radical Reactions: Radical initiators and catalysts under controlled conditions.

Major Products:

Electrophilic Addition: Halogenated, epoxidized, and nitrogen-substituted derivatives.

Glycosylation: Oligosaccharides and glycosides.

Radical Reactions: Functionalized glycoside derivatives.

科学的研究の応用

Biochemical Applications

1.1 Antimicrobial Properties

d-Glucal exhibits significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the biosynthesis of aflatoxins, which are toxic compounds produced by certain molds. This property is particularly valuable in food safety and preservation, as aflatoxins pose serious health risks .

1.2 Immunomodulatory Effects

Studies suggest that this compound may act as an immunomodulator. It is hypothesized to enhance immune responses, potentially making it useful in developing therapeutic agents aimed at modulating immune functions .

1.3 Glycosylation Reactions

this compound serves as a glycosyl donor in enzymatic reactions, facilitating the synthesis of oligosaccharides with defined structures. This application is crucial for developing glycosylated drugs and other biologically active compounds .

Organic Synthesis

2.1 Precursor for Chemical Reactions

In organic chemistry, this compound is utilized as a precursor for synthesizing various compounds. Its ability to undergo transformations such as oxymercuration and electrophilic fluorination makes it a versatile building block in synthetic organic chemistry .

2.2 Synthesis of Oligosaccharides

The compound is instrumental in producing oligosaccharides through transglycosylation reactions. Enzymatic processes using this compound allow for regio- and stereoselective synthesis, which is advantageous over traditional multi-step chemical methods .

Food Science

3.1 Prebiotic Potential

this compound has been explored for its potential as a prebiotic, promoting gut health by supporting beneficial microbial growth. This application aligns with the growing interest in functional foods that enhance digestive health and overall well-being .

3.2 Anti-infection Agent

The compound's properties as an anti-infection agent make it a candidate for use in food preservation and safety, particularly in dairy products where its effects on pathogens can be beneficial .

Case Studies

作用機序

d-Glucal exerts its effects primarily through its highly reactive double bond, which allows it to participate in various chemical reactions. In biological systems, it can act as a non-metabolizable glucose analog, inhibiting specific metabolic pathways such as glycolysis . This inhibition occurs through the suppression of gene expression related to the targeted pathway, leading to reduced production of certain metabolites.

類似化合物との比較

Table 1: Comparative Effects of D-Glucal and D-Galactal in A. flavus

| Parameter | This compound (40 mg/mL) | D-Galactal (40 mg/mL) |

|---|---|---|

| AFB1 Inhibition | 99% | <10% |

| Kojic Acid Increase | 4–5-fold | No change |

| TCA Intermediate Levels | Reduced | Unaffected |

| Glycolysis Inhibition | Yes | No |

Enzymatic Interactions: this compound vs. Natural Substrates

This compound’s lack of anomeric configuration allows unique enzyme interactions:

- α/β-Glucosidase Hydration: In D2O, α-glucosidase protonates this compound axially at C-2 to yield 2-deoxy-α-D-glucose, while β-glucosidase produces 2-deoxy-β-D-glucose. Natural glycosides require pre-existing anomeric bonds for catalysis .

- Glycosyltransferase Inhibition : this compound disrupts glycosylation in A. flavus by suppressing AF biosynthetic genes (e.g., aflR), unlike glucose, which upregulates these genes .

Material Science: this compound vs. Carbohydrate-Based Polymers

This compound-derived thiocarbonates exhibit distinct properties compared to glucose-based polymers:

- Thermal Stability : Sulfur incorporation reduces glass transition temperatures (Tg) by 15–20°C and lowers degradation onset by 30–40°C compared to oxygenated analogs .

- Ring Strain: Thiocarbonate monomers from this compound exhibit lower ring strain (ΔHp = −12 kJ/mol) than carbonate derivatives (ΔHp = −25 kJ/mol), enhancing recyclability .

Table 3: Thermal Properties of this compound-Derived Polymers

| Polymer Type | Tg (°C) | Degradation Onset (°C) |

|---|---|---|

| Thiocarbonate | 45–50 | 180–200 |

| Carbonate | 60–65 | 220–240 |

生物活性

d-Glucal, a glycal derived from glucose, has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications in cancer therapy, among other uses.

Overview of this compound

This compound is characterized by its unsaturated structure, which allows it to participate in various chemical reactions, making it a versatile building block in carbohydrate chemistry. Its unique properties enable the synthesis of numerous derivatives that exhibit significant biological activities.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is crucial for exploring their biological activities. Various synthetic pathways have been developed, including:

- Synthesis via Glycosylation Reactions : This method involves the reaction of this compound with different nucleophiles to form glycosides. For instance, the reaction of this compound with thiadiazole derivatives has been reported to yield compounds with promising anticancer properties .

- Modification through Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions have been utilized to modify this compound, leading to stable glycal boronates that can be further functionalized for enhanced biological activity .

- Formation of 2-Deoxy Derivatives : The conversion of this compound into 2-deoxy derivatives has been extensively studied, resulting in compounds that exhibit altered biological profiles and improved pharmacological properties .

Anticancer Properties

This compound and its derivatives have shown significant anticancer activity across various cancer cell lines. Notable findings include:

- Cytotoxic Effects : Studies have demonstrated that certain this compound derivatives induce apoptosis in cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) through mechanisms involving cell cycle arrest and apoptosis induction .

- Pro-apoptotic Mechanisms : The introduction of specific functional groups onto the this compound backbone enhances its ability to trigger apoptotic pathways in tumor cells, making it a candidate for further development as an anticancer agent .

Antiviral and Antimicrobial Activities

Research indicates that this compound exhibits antiviral properties, particularly against viral infections where glucose metabolism plays a critical role. Its derivatives have been tested for efficacy against various pathogens:

- Antiviral Activity : Some studies suggest that this compound can inhibit viral replication by interfering with the metabolic pathways essential for viral survival .

- Antimicrobial Effects : Derivatives of this compound have shown promise as antimicrobial agents against both bacterial and fungal strains, highlighting their potential in treating infections resistant to conventional antibiotics .

Case Study 1: Anticancer Activity Assessment

A recent study synthesized several 2-deoxy derivatives from this compound and evaluated their anticancer activity against various cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to their parent compounds, suggesting modifications to the glucal structure can significantly impact biological activity .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-Deoxy-D-glucal Derivative A | MCF-7 | 25 | Apoptosis induction |

| 2-Deoxy-D-glucal Derivative B | HCT116 | 15 | Cell cycle arrest |

| 2-Deoxy-D-glucal Derivative C | HeLa | 20 | Apoptosis induction |

Case Study 2: Antiviral Efficacy

Another study investigated the antiviral properties of a novel derivative of this compound against influenza virus. The compound demonstrated significant inhibition of viral replication in vitro, with a reported IC50 value much lower than that of standard antiviral drugs, indicating its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing d-Glucal’s structure, and what key spectral features indicate successful synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the glucal structure, particularly the absence of hydroxyl protons and the presence of a double bond (C1–C2). Infrared (IR) spectroscopy can identify residual protecting groups (e.g., acetyl stretches at ~1740 cm⁻¹). Mass spectrometry (MS) validates molecular weight, with fragmentation patterns distinguishing this compound from byproducts. For example, in studies of this compound derivatives, the absence of hydroxyl signals in NMR and consistent MS parent ions confirm successful deprotection .

Q. What are the common synthetic routes for this compound, and how are protecting groups strategically employed to enhance yield?

- Methodological Answer : The Ferrier rearrangement and deprotection of protected glucose derivatives (e.g., 3,4,6-tri-O-acetyl-1,2-anhydroglucose) are standard methods. Protecting groups like acetyl or benzyl prevent undesired side reactions during synthesis. For instance, acetyl groups are hydrolyzed under mild basic conditions (e.g., NaOMe/MeOH), while benzyl groups require hydrogenolysis. Yield optimization involves stepwise deprotection and purification via column chromatography. Evidence from enzymatic studies highlights the importance of high-purity this compound to avoid interference in kinetic assays .

Q. What stability considerations are critical for this compound in aqueous solutions, and how should storage conditions be optimized?

- Methodological Answer : this compound is prone to hydrolysis under acidic or alkaline conditions. Storage at neutral pH (e.g., phosphate buffer, pH 7.0) and low temperatures (−20°C) minimizes degradation. Lyophilization in inert atmospheres (N₂) preserves stability for long-term use. In kinetic studies, adding stabilizers like polyethylene glycol (PEG) prevents enzyme inactivation, ensuring reliable data .

Advanced Research Questions

Q. In enzymatic studies, how does this compound act as a transition-state analog, and what experimental controls are necessary to validate its inhibitory mechanism?

- Methodological Answer : this compound mimics the planar transition state of glycosidase-catalyzed reactions, binding tightly to the active site. To confirm this mechanism:

- Conduct competitive inhibition assays with varying substrate (e.g., α,α-trehalose) and this compound concentrations.

- Use isothermal titration calorimetry (ITC) to measure binding affinity.

- Compare kinetic parameters (Km, Vmax) in the presence/absence of this compound. Controls include testing structural analogs (e.g., 1,5-anhydroglucitol) to rule out nonspecific effects. Evidence from trehalose phosphorylase studies shows no inhibition by 1,5-anhydroglucitol, confirming this compound’s specificity .

Q. How can researchers resolve discrepancies in reported kinetic parameters for this compound’s inhibition across different enzyme isoforms?

- Methodological Answer : Systematic analysis of assay conditions is critical:

- Standardize buffer composition (e.g., ionic strength, pH) and enzyme sources (e.g., fungal vs. mammalian isoforms).

- Perform global fitting of kinetic data to models like Michaelis-Menten with non-linear regression.

- Use tools like the pH-rate profile (e.g., pKis analysis) to identify ionization states affecting inhibition. For example, pH-dependent inhibition of trehalose phosphorylase by this compound reveals ionization of active-site residues .

Q. What computational approaches are suitable for modeling this compound’s interactions with carbohydrate-processing enzymes, and how do they complement experimental data?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) predicts binding modes, identifying key residues (e.g., Glu/His in glycosidases).

- Molecular Dynamics (MD) simulations (e.g., GROMACS) assess stability of enzyme-inhibitor complexes over time.

- Quantum Mechanics/Molecular Mechanics (QM/MM) explores electronic interactions during catalysis. Validate computational results with experimental kinetic data (e.g., inhibition constants) and mutagenesis studies .

Q. How should isotopic labeling (e.g., ¹³C or ²H) be designed to track this compound’s metabolic fate in biological systems?

- Methodological Answer :

- Synthesize ¹³C-labeled this compound via modified Koenigs-Knorr reactions with ¹³C-enriched reagents.

- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to trace labeled metabolites in cell lysates.

- Compare in vitro (purified enzymes) and in vivo (cell cultures) models to distinguish enzymatic vs. non-enzymatic pathways.

Data Contradiction and Validation

Q. What strategies address conflicting reports on this compound’s inhibitory potency in glycosidase studies?

- Methodological Answer :

- Replicate experiments using identical enzyme preparations (e.g., recombinant vs. native isoforms).

- Validate purity via SDS-PAGE and activity assays.

- Apply statistical tools (e.g., ANOVA) to assess variability across studies.

- Cross-reference with structural data (X-ray crystallography) to confirm binding site interactions .

Q. How should researchers optimize assay conditions to minimize artifacts in this compound-related kinetic studies?

- Methodological Answer :

- Include negative controls (e.g., heat-inactivated enzymes) to detect non-enzymatic reactions.

- Use high-throughput screening (HTS) to test multiple buffer systems (e.g., Tris vs. phosphate).

- Pre-incubate this compound with enzymes to distinguish time-dependent inhibition from reversible binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。